1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including oxadiazole, pyrazole, triazole, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the pyrazole moiety via condensation reactions.
- Formation of the triazole ring through azide-alkyne cycloaddition (click chemistry).
- Final coupling with carbohydrazide under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- **1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
Uniqueness: The presence of the bromine atom in the pyrazole ring and the specific arrangement of functional groups in 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE contribute to its unique chemical and biological properties. These features may enhance its binding affinity to specific molecular targets or improve its stability under certain conditions.
Properties
Molecular Formula |
C24H28BrN11O3 |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H28BrN11O3/c1-14-20(25)15(2)35(30-14)12-17-10-16(6-7-19(17)38-3)11-27-29-24(37)21-18(13-34-8-4-5-9-34)36(33-28-21)23-22(26)31-39-32-23/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H2,26,31)(H,29,37)/b27-11+ |
InChI Key |
BJWLVDDJNXUDSB-LUOAPIJWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)CN5CCCC5)OC)C)Br |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)CN5CCCC5)OC)C)Br |
Origin of Product |
United States |
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